N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound characterized by the presence of a benzyl group, a fluorophenyl group, and an imidazole ring
Mechanism of Action
Target of Action
The primary target of N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is tyrosinase , a key rate-limiting enzyme that regulates the biosynthesis of melanin . Melanin plays a significant role in determining the color of human skin, eyes, and hair, and also protects humans against the harmful effects of ultraviolet (UV) radiation .
Mode of Action
This compound interacts with tyrosinase, inhibiting its activity . This interaction results in the reduction of melanin production, as tyrosinase is responsible for the conversion of L-tyrosine to L-dopa and then dopaquinone via monophenolase and diphenolase activities .
Biochemical Pathways
The compound’s action affects the melanogenesis pathway . By inhibiting tyrosinase, the compound prevents the conversion of L-tyrosine to L-dopa and then dopaquinone, thereby reducing melanin production . This can have downstream effects on skin pigmentation and protection against UV radiation.
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of melanin production, which can lead to changes in skin pigmentation . This can be beneficial in conditions where there is excess melanin production, such as hyperpigmentation disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. For the specific synthesis of 1-(4-fluorophenyl)-1H-imidazole, 4-fluorobenzaldehyde is used as the aldehyde component.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as thioglycolic acid, under basic conditions to form the thioether linkage.
Benzylation: The final step involves the benzylation of the thioether-imidazole intermediate using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the benzyl group, potentially leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl or fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives and benzyl alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to the presence of the imidazole ring, which is known to interact with biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. The fluorophenyl group and imidazole ring are structural motifs commonly found in bioactive molecules.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the fluorine atom, which may result in different biological activity and binding properties.
N-benzyl-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
N-benzyl-2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide: The methyl group may influence the compound’s lipophilicity and metabolic stability.
Uniqueness
N-benzyl-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly impact its electronic properties, metabolic stability, and binding interactions. The combination of the benzyl group, fluorophenyl group, and imidazole ring makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-benzyl-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-15-6-8-16(9-7-15)22-11-10-20-18(22)24-13-17(23)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBHXIMBQHZWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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